PAM Inhibition Potency and Substrate Affinity: N-Decanoylglycine vs. N-Dodecanoylglycine and N-Palmitoylglycine
N-Decanoylglycine (compound 1c) exhibits distinct inhibitory and substrate properties relative to longer-chain N-acylglycines. In competitive binding assays with human DMS53 lung cancer cells using the tripeptide substrate (R)-Tyr-(S)-Val-Gly, N-decanoylglycine displayed an IC50 of 110 μM for secreted PAM and 30 μM for extracted PAM, with KM,app values of 440 μM (frog PAM) and 200 μM (H889 PAM) [1]. In contrast, the C12 analog N-dodecanoylglycine (5c) demonstrated markedly enhanced potency with an IC50 of 0.06 μM (60 nM) against H889 PAM [2]. The C16 analog N-palmitoylglycine exhibited an IC50 of 2.0 μM (2,000 nM) against DMS53 extracted PAM [3]. These data confirm that N-decanoylglycine occupies an intermediate potency window—approximately 1,800-fold less potent than the C12 dodecanoyl derivative yet 67-fold more potent than the C16 palmitoyl derivative in comparable assay formats.
| Evidence Dimension | PAM Inhibition IC50 (DMS53 secreted) |
|---|---|
| Target Compound Data | 110 μM (N-decanoylglycine, 1c) |
| Comparator Or Baseline | N-dodecanoylglycine (5c): 0.06 μM; N-palmitoylglycine: 23 μM (secreted) |
| Quantified Difference | 1,833-fold less potent vs. C12; 4.8-fold more potent vs. C16 (secreted assay) |
| Conditions | Human DMS53 lung cancer cell secreted PAM; substrate (R)-Tyr-(S)-Val-Gly; 2 hr incubation; HPLC analysis |
Why This Matters
The C10 chain length defines a distinct potency tier; selecting N-decanoylglycine ensures experimental access to an intermediate inhibition window not achievable with shorter or longer chain analogs.
- [1] Cao F, Gamble AB, Kim HK, et al. Potent and selective inhibitors of human peptidylglycine α-amidating monooxygenase. MedChemComm. 2011;2:760-763. Table 1. View Source
- [2] Cao F, et al. MedChemComm 2011. IC50 value for compound 5c (N-dodecanoylglycine) reported as 60 nM against H889 PAM. View Source
- [3] BindingDB. BDBM50401749: N-palmitoylglycine IC50 against human PAM. https://bindingdb.org. View Source
